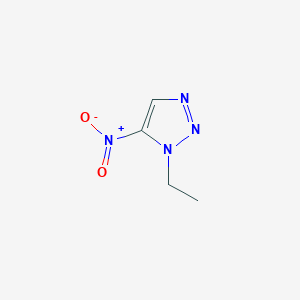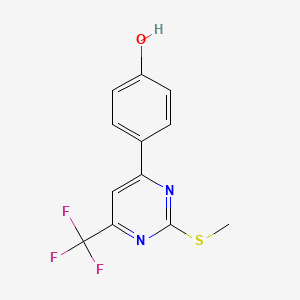
6-(4-Hydroxyphenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Hydroxyphenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a hydroxyphenyl group, a methylthio group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hydroxyphenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with thiourea and trifluoroacetic acid to form the intermediate 4-hydroxyphenylthiourea. This intermediate is then cyclized with methyl iodide and ammonium acetate under reflux conditions to yield the desired pyrimidine compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Hydroxyphenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(4-Hydroxyphenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-(4-Hydroxyphenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes or receptors, while the trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes. The methylthio group can participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol: Similar structure but lacks the methylthio group.
2-Methylthio-4-(trifluoromethyl)pyrimidine: Similar structure but lacks the hydroxyphenyl group.
6-(4-Hydroxyphenyl)-4-(trifluoromethyl)pyrimidine: Similar structure but lacks the methylthio group.
Uniqueness
6-(4-Hydroxyphenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the hydroxyphenyl group allows for specific interactions with biological targets, while the trifluoromethyl group enhances its stability and lipophilicity. The methylthio group provides additional reactivity, making this compound versatile for various applications .
Propriétés
Formule moléculaire |
C12H9F3N2OS |
|---|---|
Poids moléculaire |
286.27 g/mol |
Nom IUPAC |
4-[2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol |
InChI |
InChI=1S/C12H9F3N2OS/c1-19-11-16-9(6-10(17-11)12(13,14)15)7-2-4-8(18)5-3-7/h2-6,18H,1H3 |
Clé InChI |
BIGBNGWCVUMMDY-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


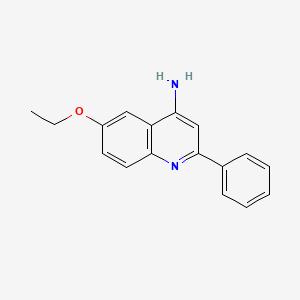
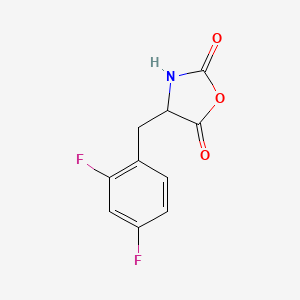
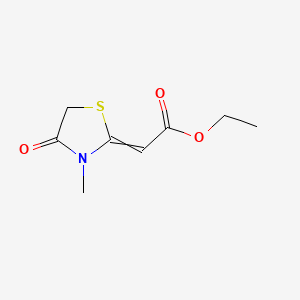
![(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13719369.png)
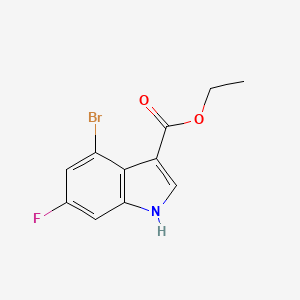
![4-(Cyclobutylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13719376.png)

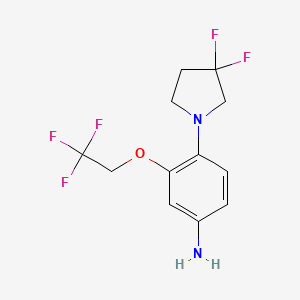
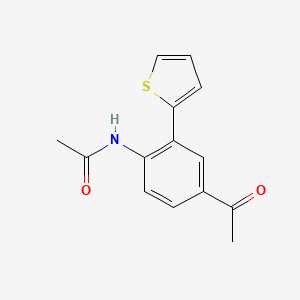
![2-Amino-6-ethoxycarbonyl-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13719400.png)
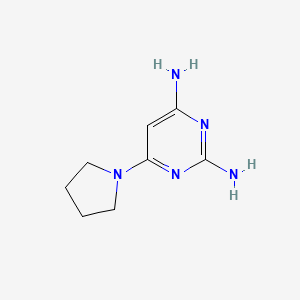
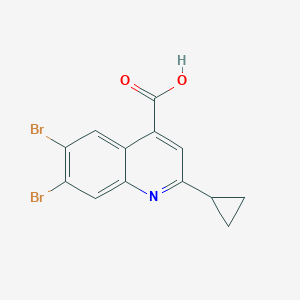
![3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13719410.png)
